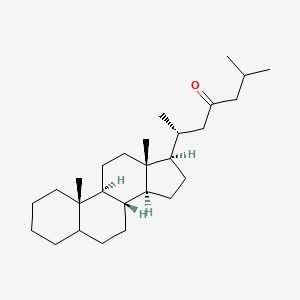

Cholestan-23-one

Description

Structure

3D Structure

Properties

CAS No. |

870152-00-4 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(2R)-2-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptan-4-one |

InChI |

InChI=1S/C27H46O/c1-18(2)16-21(28)17-19(3)23-11-12-24-22-10-9-20-8-6-7-14-26(20,4)25(22)13-15-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20?,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

RQBKPRPERUWYOZ-ZTPZMMAUSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CC(=O)CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cholestan 23 One

De Novo Synthetic Approaches to Cholestan-23-one

De novo synthesis of complex steroids like Cholestan-23-one from simple starting materials is a formidable challenge due to the numerous stereocenters and the intricate ring system. While the total synthesis of the cholestane (B1235564) skeleton has been achieved, it is often a lengthy and low-yielding process. acs.orgwikipedia.orgbritannica.com The primary route to cholesterol and its derivatives in nature begins with acetyl-CoA, proceeding through key intermediates like mevalonic acid and squalene. britannica.comjcancer.orgnih.gov Laboratory de novo syntheses often mimic aspects of this biosynthetic pathway but are generally not the preferred method for obtaining specific cholestane analogues like Cholestan-23-one due to their complexity. jcancer.orgnih.gov

Derivatization Strategies from Precursors or Related Steroids

A more common and practical approach involves the modification of readily available steroid precursors. These strategies leverage the existing cholestane framework and focus on introducing or modifying functionality at specific positions.

Functional Group Interconversions at the C-23 Position

The introduction of the C-23 ketone is a key transformation. This can be achieved through various oxidative methods starting from a suitable precursor. For instance, a C-23 hydroxyl group can be oxidized to the corresponding ketone. Alternatively, oxidative cleavage of a C-22,C-23 diol can yield the desired C-23 ketone. researchgate.net The choice of oxidant is crucial to ensure regioselectivity and avoid unwanted side reactions on the cholestane nucleus.

One documented approach involves the synthesis of brassinosteroid analogs where a terminal olefin at the C-22-C-23 position is created via oxidative decarboxylation. researchgate.netnih.gov Subsequent dihydroxylation of this double bond can provide a diol that could be a precursor to the C-23 ketone. researchgate.netnih.gov

Stereoselective and Regioselective Functionalization of the Cholestane Nucleus

The cholestane nucleus offers multiple sites for functionalization. Achieving stereoselectivity and regioselectivity is paramount in steroid chemistry. For example, the introduction of functional groups at various positions such as C-3, C-6, and C-7 has been described. researchgate.net The lithium-ammonia reduction of 4-cholesten-3-one (B1668897) is a known method for introducing diverse functional groups at the C-4α position of 5α-cholestan-3β-ol. researchgate.net Furthermore, the regioselectivity of reactions like the Baeyer-Villiger oxidation can be influenced by substituents at other positions on the steroid ring system. researchgate.net

Remote functionalization techniques, which aim to introduce functionality at positions distant from existing functional groups, are also valuable. researchgate.net For instance, chromyl acetate (B1210297) has been shown to be effective for the oxidation of the C-25 position on the cholestane side-chain. researchgate.net

Introduction of Heterocyclic Moieties via Spiro Systems and Other Cyclizations

The ketone at C-23 in Cholestan-23-one provides a reactive handle for the construction of heterocyclic rings. Spirocyclic systems, where a heterocyclic ring shares a single carbon atom with the steroid framework, are of particular interest. The synthesis of spiro heterocyclic steroids has been extensively reviewed, highlighting their potential to alter pharmacological properties. beilstein-journals.orgresearchgate.net

For example, a common strategy involves the reaction of a steroidal ketone with a bifunctional reagent to form a spiro-heterocycle. The synthesis of spiro-1,3-thiazolidines from 2α-bromo-3-oxo steroids has been reported. beilstein-journals.orgresearchgate.net While this example involves the A-ring, similar principles can be applied to the C-23 ketone of Cholestan-23-one.

Furthermore, intramolecular cyclization reactions can be employed. For instance, a Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone, can be used to form cyclopentenones. wikipedia.org This type of reaction could potentially be adapted to form fused ring systems involving the C-23 position. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved through intramolecular cyclization, and this methodology has been applied to steroidal ketones like 5α-cholestan-3-one. beilstein-journals.org

The table below summarizes some examples of cyclization reactions applied to steroidal ketones.

| Starting Steroid | Reagents | Product Type | Reference |

| 5α-cholestan-3-one | Ketones, p-nitrophenyl azide, amino esters | 1,4,5-trisubstituted 1,2,3-triazoles | beilstein-journals.org |

| 2α-bromo-5α-cholestan-3-one | 2-aminoethanethiol | Spiro 1,3-thiazolidine | beilstein-journals.orgresearchgate.net |

| Cholestanic ketone | Thiosemicarbazide, 2-bromo-1-phenylethanone | Steroidal thiazole (B1198619) derivatives | beilstein-journals.org |

| 5-α-cholestan-3-one | 2-aminoanthracene, aromatic aldehydes | Ring A-fused pyridine | beilstein-journals.orgmdpi.com |

| Divinyl ketone (general) | Lewis acid or protic acid | Cyclopentenone (Nazarov cyclization) | wikipedia.org |

Preparation of Cholestan-23-one Derivatives with Varied Side Chain Substitutions

Modifying the side chain of cholestane derivatives is a key strategy for creating new bioactive molecules. This can involve either modifying an existing side chain or constructing a new one. zapjournals.com For Cholestan-23-one, alterations to the side chain beyond the C-23 position can be achieved through various synthetic transformations.

For instance, fluorinated analogues have been synthesized. The addition of (CF3)2CFI to a cholestenone derivative has been used to introduce a heptafluorinated side chain. nih.gov Another approach involves the Julia-Kocienski olefination to attach a modified side chain fragment to a steroidal aldehyde. researchgate.net

Application of Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and often more selective alternative to traditional chemical synthesis. au.dk Enzymes can perform highly specific transformations on the steroid scaffold under mild reaction conditions.

While specific biocatalytic routes to Cholestan-23-one are not extensively documented in the provided search results, the principles of enzymatic steroid modification are well-established. For example, hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. nih.gov A suitable HSD could potentially be used for the stereoselective synthesis of a C-23 hydroxyl precursor or the reduction of Cholestan-23-one.

Furthermore, cytochrome P450 monooxygenases (CYPs) are known to hydroxylate non-activated C-H bonds in a regio- and stereoselective manner, which could be a route to introduce functionality on the cholestane side chain. rsc.org The biosynthesis of 5α-cholestan-3β-ol from cholesterol involves the enzymatic reduction of cholestenone, highlighting the role of enzymes in steroid transformations. researchgate.net Engineered enzymes are also being developed to perform novel transformations, such as the formation of complex ring structures and quaternary carbon centers. mdpi.comcsic.es

Isolation and Comprehensive Structural Characterization Methodologies

Extraction and Purification Techniques from Biological and Environmental Matrices

The isolation of cholestane (B1235564) derivatives from complex biological and environmental samples necessitates robust extraction and purification protocols. Typically, the process begins with solvent extraction from the source matrix. For instance, in the analysis of sterols from animal and vegetable fats, a common approach involves saponification to convert acylglycerols into fatty acid soaps, followed by extraction of the non-saponifiable fraction with an organic solvent. jfda-online.com This fraction, containing the sterols, is then subjected to further purification.

For cellular materials, such as cultured cells, a Bligh/Dyer extraction procedure is often employed. lipidmaps.org This method uses a chloroform:methanol mixture to efficiently extract lipids, including sterols. lipidmaps.org Following extraction, solid-phase extraction (SPE) is a crucial step for purifying sterols from the crude extract. Silica (B1680970) gel cartridges are frequently used, where nonpolar compounds are eluted first with a nonpolar solvent like hexane, followed by the elution of sterols using a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane. lipidmaps.org In some cases, particularly for industrial-scale production of related compounds like cholest-4-en-3-one, the purification process involves a sequence of extraction, washing, evaporation, column chromatography, and recrystallization to achieve high purity. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Cholestan-23-one. researchgate.netpitt.edursc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain a complete picture of the molecular structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. researchgate.net For complex steroids, these spectra can be crowded, but modern high-field instruments have significantly improved resolution. pitt.edudigitellinc.com

2D NMR (COSY, HSQC, HMBC, NOESY): To overcome the challenges of spectral overlap and to establish connectivity, a variety of 2D NMR experiments are employed. researchgate.netpitt.edu

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the carbon skeleton. researchgate.netpitt.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. researchgate.netpitt.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. researchgate.netpitt.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. researchgate.netpitt.edu

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| C-3 | ~3.5-4.5 (if hydroxylated) | ~70-80 (if hydroxylated) | COSY with H-2 and H-4; HMBC to C-1, C-2, C-4, C-5 |

| C-18 (CH₃) | ~0.6-0.7 | ~12-13 | HMBC to C-12, C-13, C-14, C-17 |

| C-19 (CH₃) | ~0.8-1.0 | ~12-20 | HMBC to C-1, C-5, C-9, C-10 |

| C-21 (CH₃) | ~0.9 | ~18-19 | COSY with H-20; HMBC to C-17, C-20, C-22 |

| C-26/27 (CH₃) | ~0.8-0.9 | ~22-23 | COSY with H-25; HMBC to C-24, C-25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.commeasurlabs.comresearchgate.netinnovareacademics.in By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of the exact molecular formula, distinguishing between compounds with the same nominal mass. bioanalysis-zone.cominnovareacademics.in

For Cholestan-23-one, HRMS would confirm its molecular formula of C₂₇H₄₆O. nih.gov In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The way the molecule breaks apart upon ionization can help to identify key functional groups and structural motifs. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. mdpi.com For Cholestan-23-one, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1705-1725 cm⁻¹. mdpi.com The presence of C-H stretching and bending vibrations from the cholestane skeleton would also be observed. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. mdpi.comuu.nllibretexts.org Saturated ketones like Cholestan-23-one exhibit a weak absorption band in the UV region (around 270-300 nm) due to the n → π* transition of the carbonyl group. libretexts.org While not as structurally informative as NMR or MS for the entire molecule, it confirms the presence of the carbonyl chromophore. libretexts.org

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netacs.orgspringernature.comchem-soc.si This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, and bond angles. researchgate.netacs.org

For a chiral molecule like Cholestan-23-one, X-ray crystallography can unambiguously establish the stereochemistry at all chiral centers, provided a suitable single crystal can be grown. acs.orgspringernature.com The absolute configuration is often determined using anomalous scattering effects, particularly if a heavy atom is present or by referencing a known chiral center within the molecule. researchgate.netacs.org The resulting crystal structure provides a detailed view of the molecule's conformation in the solid state. acs.org

Chromatographic Methods for Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for both the separation of Cholestan-23-one from complex mixtures and for assessing its purity. jfda-online.comscirp.orgnih.govresearchgate.net

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. jfda-online.comscirp.orgnih.govresearchgate.net Sterols and their derivatives are often analyzed by GC, sometimes after derivatization to increase their volatility. jfda-online.com When coupled with a mass spectrometer (GC-MS), it becomes a highly sensitive and specific method for both identification and quantification. jfda-online.comscirp.orgnih.gov 5α-cholestane is frequently used as an internal standard in GC analysis of sterols for accurate quantification. jfda-online.comscirp.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, identification, and purification of a wide range of compounds, including steroids. scirp.orgresearchgate.net Both normal-phase and reverse-phase HPLC can be employed. For purification, semi-preparative or preparative HPLC columns are used to isolate the compound of interest. acs.org Analytical HPLC is used to determine the purity of the isolated compound. scirp.org The choice of mobile and stationary phases is critical for achieving optimal separation.

Table 2: Chromatographic Methods for Cholestane Analysis

| Technique | Stationary Phase | Mobile Phase (Example) | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Capillary column (e.g., DB-5) | Helium or Hydrogen (carrier gas) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Separation and quantification of volatile sterols. jfda-online.comscirp.org |

| High-Performance Liquid Chromatography (HPLC) | Silica gel (Normal Phase) or C18 (Reverse Phase) | Hexane/Isopropanol (NP) or Acetonitrile/Water (RP) | UV, Refractive Index (RI), MS | Purification and purity assessment. acs.orgscirp.orgresearchgate.net |

Biosynthesis, Metabolic Pathways, and Enzymatic Studies

Proposed Biosynthetic Origin of Cholestan-23-one in Diverse Organisms

The occurrence of cholestan-23-one and its derivatives is rare, with significant findings pointing towards marine organisms, particularly echinoderms. Research has led to the isolation of several 23-oxo cholestane (B1235564) compounds from starfish, suggesting a biosynthetic origin within these invertebrates or their associated symbionts.

Key examples of isolated 23-oxo cholestanes include:

3β,6α-dihydroxy-5α-cholesta-9(11),24-dien-23-one and 3β,6α-dihydroxy-5α-cholest-9(11)-en-23-one , which were identified as the principal aglycones from the hydrolysis of saponins (B1172615) in the starfish Marthasterias glacialis. researchgate.net

5α-cholesta-24-en-3β,20β-diol-23-one , isolated from the crown-of-thorns starfish, Acanthaster planci. mdpi.com

The specific biosynthetic pathways that lead to the formation of the 23-oxo group in these organisms have not been fully elucidated. It is hypothesized that these compounds may arise from the modification of common dietary sterols, such as cholesterol, through a series of enzymatic reactions unique to these marine species. The catalytic hydrogenation of the naturally occurring dien-23-one and en-23-one from Marthasterias glacialis yields 3β,6α-dihydroxy-5α-cholestan-23-one , demonstrating a feasible synthetic conversion to a saturated cholestane skeleton. researchgate.net This suggests that the core cholestane structure likely originates from a cholesterol precursor, which is then subjected to oxidation at the C-23 position of the side chain.

Table 1: Isolated Cholestan-23-one Derivatives from Marine Organisms

| Compound Name | Organism | Reference |

| 3β,6α-dihydroxy-5α-cholesta-9(11),24-dien-23-one | Marthasterias glacialis (Starfish) | researchgate.net |

| 3β,6α-dihydroxy-5α-cholest-9(11)-en-23-one | Marthasterias glacialis (Starfish) | researchgate.net |

| 5α-cholesta-24-en-3β,20β-diol-23-one | Acanthaster planci (Starfish) | mdpi.com |

| 3β,6α-dihydroxy-5α-cholestan-23-one (synthetic derivative) | Synthesized from natural precursors | researchgate.net |

Enzymatic Systems and Reductases Involved in Cholestan-23-one Formation and Interconversion

While the specific enzymes that catalyze the formation of Cholestan-23-one are not yet characterized, the general principles of steroid metabolism allow for informed hypotheses regarding the enzyme classes involved.

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of oxidoreductases that play a critical role in the biosynthesis and metabolism of steroids by catalyzing the reversible conversion of hydroxyl groups to ketone groups. genecards.orgnih.gov It is highly probable that the formation of a 23-oxo group on the cholestane side chain is catalyzed by a specific 23-hydroxysteroid dehydrogenase (23-HSD). This enzyme would mediate the oxidation of a 23-hydroxycholestane precursor.

Although a specific 23-HSD for cholestane has not been isolated, the functional principle is well-documented for other positions on the steroid nucleus and side chain. For example, bacterial HSDs have been used to identify oxidation products of 5β-scymnol, showing the conversion of hydroxyl groups at the C-3, C-7, and C-12 positions to their corresponding ketones. nih.gov Similarly, human 3α-HSD (AKR1C4) is known to reduce 3-ketosteroids in bile acid biosynthesis and steroid hormone inactivation. github.io The existence of such enzymes supports the hypothesis that a positionally specific HSD is responsible for the 23-oxo functionality in organisms that produce these metabolites.

Cholesterol oxidase (COX) is a microbial flavoenzyme that catalyzes the oxidation of the 3β-hydroxy group of cholesterol and the isomerization of the double bond, yielding cholest-4-en-3-one. bibliomed.orgscirp.org This enzyme is a key player in microbial cholesterol degradation and is utilized in various biotechnological applications, including the synthesis of steroid precursors. ijarbs.com

Based on its well-characterized mechanism, cholesterol oxidase acts specifically on the 3β-hydroxy group of the steroid A-ring. bibliomed.orgscirp.org There is currently no evidence in the scientific literature to suggest that cholesterol oxidase is involved in the oxidation of the cholestane side chain at the C-23 position. Therefore, it is not considered a candidate enzyme for the direct formation of Cholestan-23-one from a cholesterol precursor.

Hydroxysteroid Dehydrogenase Activities

Metabolic Fate and Biotransformation Pathways of Cholestan-23-one in Model Systems

The metabolic fate and subsequent biotransformation of Cholestan-23-one have not been documented in published research. Studies on steroid metabolism in various model systems, from microorganisms to mammals, have detailed the pathways for numerous other cholestane derivatives, but Cholestan-23-one has not been identified as a substrate or product in these investigations. In rabbit aortic endothelial cells, for example, isomeric cholesterol-5,6-epoxides are rapidly metabolized to cholestane-triol, which is then further processed. mdpi.com Similarly, the metabolism of cholestane-3β,5α,6β-triol has been studied in rats, leading to the identification of its major neutral metabolites. nih.gov However, equivalent studies for Cholestan-23-one are absent.

Role as a Metabolic Intermediate or End-Product in Sterol and Bile Acid Biosynthesis

Cholestan-23-one is not recognized as an intermediate or end-product in the established pathways of sterol or bile acid biosynthesis in mammals. The canonical pathways for the conversion of cholesterol to primary bile acids, such as cholic acid and chenodeoxycholic acid, involve a series of enzymatic modifications primarily at positions C-3, C-7, C-12, and on the terminal carbons of the side chain (C-26 and C-27). nih.govwikipedia.orglipidmaps.org

Key intermediates in these pathways include compounds like 7α-hydroxy-4-cholesten-3-one, 7α,12α-dihydroxy-5β-cholestan-3-one, and 3α,7α,12α-trihydroxy-5β-cholestan-26-al. caymanchem.comhmdb.ca These molecules undergo hydroxylation, oxidation, reduction, and side-chain cleavage to produce the final bile acids. The scientific literature on bile acid synthesis does not include Cholestan-23-one, suggesting that if it is metabolized in mammals, it would be through a novel or alternative pathway. Its presence in marine invertebrates points to a specialized role within the unique biochemistry of those organisms, which may not be related to the digestive functions of bile acids seen in vertebrates.

Stereochemistry, Conformational Dynamics, and Molecular Interactions

Conformational Analysis of the A, B, C, and D Rings in Cholestan-23-one

The D-ring, being a five-membered cyclopentane (B165970) ring, exhibits greater flexibility than the six-membered rings. It typically adopts an envelope or a half-chair conformation. The presence of the side chain at C-17 influences the D-ring's preferred conformation.

A detailed conformational analysis of each ring is presented below:

Ring A: Adopts a stable chair conformation.

Ring B: Fused to rings A and C, it also maintains a chair conformation.

Ring C: Similarly, exists in a chair conformation, contributing to the rigidity of the steroid backbone.

Ring D: Generally assumes an envelope or half-chair conformation, with the specific conformation being influenced by the substituent at C-17.

The introduction of a ketone group at the C-23 position on the side chain does not significantly alter the conformation of the A, B, and C rings of the cholestane (B1235564) core. However, it does introduce a planar sp² hybridized carbon, which affects the flexibility and preferred orientation of the side chain itself.

Chiroptical Properties and Stereochemical Relationship to Related Steroids

The chiroptical properties of a molecule, such as its optical rotation and circular dichroism (CD), are highly sensitive to its stereochemistry. Cholestan-23-one, being a chiral molecule with multiple stereocenters, exhibits characteristic chiroptical behavior. The Cotton effect observed in the CD spectrum is particularly informative about the local environment of the chromophore, in this case, the carbonyl group at C-23.

The stereochemical relationship between Cholestan-23-one and other naturally occurring steroids is defined by the configuration at its stereocenters. The cholestane skeleton is a common feature in many steroids, including cholesterol. The key difference lies in the side chain. The presence and position of the carbonyl group on the side chain distinguish Cholestan-23-one from other related compounds like cholestan-3-one (B8813596) or cholesterol. These structural variations lead to distinct chiroptical properties, allowing for their differentiation and characterization.

Intermolecular Interactions and Molecular Packing in Crystalline States

In the solid state, Cholestan-23-one molecules arrange themselves into a crystal lattice. The packing of these molecules is governed by a network of weak intermolecular interactions. While specific crystallographic data for Cholestan-23-one is not widely available, the packing in related cholestane derivatives is dominated by van der Waals forces.

Computational Chemistry Approaches for Conformational Search and Interaction Energies (e.g., Density Functional Theory)

Computational chemistry provides powerful tools for investigating the conformational landscape and intermolecular interactions of molecules like Cholestan-23-one. Density Functional Theory (DFT) is a particularly useful method for this purpose, offering a good balance between accuracy and computational cost.

A conformational search can be performed to identify the low-energy conformations of the molecule. This involves systematically exploring the rotational freedom around the single bonds, particularly in the side chain, to find the most stable arrangements. For the cholestane ring system, DFT calculations can confirm the energetic preference for the chair conformations of the A, B, and C rings.

Below is a table summarizing the application of computational methods to the study of Cholestan-23-one:

| Computational Method | Application | Key Findings (Illustrative) |

| Density Functional Theory (DFT) | Conformational analysis of the side chain. | Identifies the most stable rotamers of the side chain, considering the steric and electronic effects of the C-23 ketone. |

| Calculation of vibrational frequencies. | Predicts the infrared spectrum, which can be compared with experimental data for structural validation. | |

| Calculation of intermolecular interaction energies. | Quantifies the contribution of van der Waals forces and weak C-H···O hydrogen bonds to the crystal packing energy. | |

| Molecular Mechanics (MM) | Initial conformational search of the entire molecule. | Provides a broad overview of the conformational landscape, identifying potential low-energy structures for further DFT analysis. |

Biological and Biochemical Mechanistic Investigations in Model Systems

In Vitro Studies on Cellular Metabolism and Lipid Homeostasis

The balance of lipid synthesis, transport, and storage, known as lipid homeostasis, is a critical aspect of cellular health. Dysregulation of these processes is implicated in various diseases. In vitro studies using model cell lines have provided insights into how certain cholestane (B1235564) derivatives can modulate lipid metabolism.

Research has shown that specific cholesterol metabolites can influence the expression of genes involved in lipid metabolism. For instance, 4-cholesten-3-one (B1668897) has been found to decrease the mRNA expression of key enzymes in lipogenesis, including acetyl-CoA carboxylase 1 (ACC1), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1) in breast cancer cell lines. researchgate.netnih.gov This compound also reduces the expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a critical enzyme in cholesterol synthesis. researchgate.net Concurrently, it increases the expression of ATP-binding cassette transporters ABCA1 and ABCG1, which are involved in cholesterol efflux. researchgate.netnih.gov These changes in gene expression suggest a coordinated cellular response to alter lipid balance.

Similarly, 5-cholesten-3β,25-diol 3-sulfate (25HC3S) has been shown to suppress the SREBP-1c signaling pathway, which in turn downregulates key lipogenic enzymes like FASN and ACC1. nih.gov This suppression of lipid synthesis is a key mechanism by which some cholestane derivatives may exert their biological effects. nih.gov The transport of lipids is also a regulated process, with genes like ALB, CD36, FAXDC2, and CHKA playing roles in the liver and other tissues. semanticscholar.org The intricate regulation of these transport genes is crucial for maintaining lipid homeostasis throughout the organism. researchgate.netuoanbar.edu.iq

Table 1: Regulation of Gene Expression by Cholestane Derivatives

| Compound | Affected Gene | Effect on Expression | Cell Line/Model | Reference |

|---|---|---|---|---|

| 4-cholesten-3-one | ACC1, FASN, SCD1, HMGCR | Decreased | MCF-7, MDA-MB-231 | researchgate.netnih.gov |

| 4-cholesten-3-one | ABCA1, ABCG1 | Increased | MCF-7, MDA-MB-231 | researchgate.netnih.gov |

| 5-cholesten-3β,25-diol 3-sulfate | SREBP-1c, FASN, ACC1 | Decreased | NAFLD Mouse Model | nih.gov |

Membrane rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. researchgate.net They serve as platforms for organizing signaling molecules and are crucial for various cellular processes, including signal transduction and protein trafficking. researchgate.netnih.gov The integrity of these rafts is highly dependent on cholesterol content.

Studies have demonstrated that 4-cholesten-3-one can disrupt membrane raft integrity in breast cancer cells. researchgate.netnih.gov This disruption is evidenced by a reduction in the expression of flotillin-2, a marker protein for membrane rafts. researchgate.net Furthermore, this compound alters the localization of the epidermal growth factor receptor (EGFR), a key signaling molecule often enriched in membrane rafts, thereby affecting downstream signaling pathways that control cell proliferation and migration. researchgate.netnih.gov Another related compound, 5α-cholestan-3-one, has been shown to disrupt the integrity of lipid rafts at the synapse, which can inhibit neurotransmission. actanaturae.ru This highlights the importance of cholesterol homeostasis in maintaining the structural and functional integrity of these critical membrane domains. actanaturae.ru

Regulation of Gene Expression Profiles Related to Lipid Synthesis and Transport

Enzyme-Substrate Interactions and Inhibition Kinetics in Biochemical Assays

Understanding how cholestan-23-one and its analogs interact with enzymes is fundamental to elucidating their biochemical mechanisms. Enzyme kinetics studies, which measure the rates of enzyme-catalyzed reactions, can reveal whether a compound acts as a substrate, an inhibitor, or a modulator of enzyme activity. numberanalytics.com

In the context of cholesterol metabolism, 5-cholesten-3-one (B23449) has been identified as an intermediate in the enzymatic conversion of cholesterol to 4-cholesten-3-one by Nocardia cholesterol oxidase. nih.gov The kinetics of this reaction have been studied, revealing that the absence of a C-17 side chain, as in 5-androstene-3,17-dione, increases the maximum reaction velocity (Vmax) but also significantly increases the Michaelis constant (Km), indicating a lower binding affinity for the enzyme. nih.gov

Enzyme inhibition is a key area of investigation. numberanalytics.comlibretexts.orgqeios.comjmb.or.kr For example, 5,10-seco-19-nor-5-cholestyne-3,10-dione has been shown to inhibit both the isomerase and oxidase activities of cholesterol oxidase. nih.gov The type of inhibition (e.g., competitive, non-competitive) can provide further clues about the mechanism of action, such as whether the inhibitor binds to the active site or an allosteric site. numberanalytics.comlibretexts.org

Molecular Interactions with Biological Macromolecules (e.g., Protein Binding, such as Human Serum Albumin)

The interaction of small molecules with proteins is a critical determinant of their distribution, metabolism, and biological activity. Human serum albumin (HSA) is the most abundant protein in blood plasma and acts as a carrier for a wide variety of endogenous and exogenous compounds, including steroids. mdpi.comdntb.gov.uanih.govnih.govresearchgate.net

Fluorescence spectroscopy and molecular docking studies have been employed to investigate the binding of cholestane derivatives to HSA. mdpi.comdntb.gov.ua For example, the binding affinity of a 3β,6β-diacetoxy-5α-cholestan-5-ol derivative to HSA was determined to be significant, with a binding constant (Ka) of 3.18 × 104 M-1. mdpi.com The interaction was found to occur via a static quenching mechanism, indicating the formation of a stable complex. mdpi.com Thermodynamic analysis revealed that the binding is a spontaneous and enthalpy-driven process. mdpi.comnih.gov Such studies are crucial for understanding the pharmacokinetics of these compounds and how they are transported in the bloodstream. mdpi.com

Table 2: Binding Parameters of a Cholestane Derivative with Human Serum Albumin

| Compound | Binding Constant (Ka) | Binding Sites (n) | Thermodynamic Parameter (ΔG°) | Binding Mechanism | Reference |

|---|---|---|---|---|---|

| 3β,6β-diacetoxy-5α-cholestan-5-ol | 3.18 × 104 M-1 | ~1 | -9.86 kcal/mol | Static Quenching | mdpi.com |

Mechanisms of Cellular Response in Model Cell Lines (e.g., Apoptosis Induction, Cellular Viability Modulation)

In vitro studies using various cell lines have been instrumental in characterizing the cellular responses to cholestane derivatives, particularly their effects on cell viability and programmed cell death (apoptosis).

Cholestanol (B8816890), a related saturated sterol, has been shown to significantly reduce the viability of corneal endothelial and lens epithelial cells in culture. arvojournals.org This loss of viability is attributed to the induction of apoptosis, a controlled process of cell death. arvojournals.orgarvojournals.org The apoptotic process induced by cholestanol is characterized by DNA fragmentation and the activation of key effector enzymes called caspases, specifically interleukin-1β–converting enzyme (ICE) and CPP32 proteases. arvojournals.orgarvojournals.org

Similarly, 4-cholesten-3-one has been demonstrated to decrease the viability of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a dose- and time-dependent manner. researchgate.netnih.goviiarjournals.org The half-maximal inhibitory concentrations (IC50) for these cell lines were determined to be in the micromolar range after 48 hours of treatment. nih.gov Furthermore, cholestane-3β,5α,6β-triol has been found to induce cell death in A549 lung cancer cells, a process linked to the activation of endoplasmic reticulum (ER) stress and autophagy. nih.gov These findings highlight the potential of certain cholestane derivatives to modulate cell survival and death pathways.

Effects on Specific Cellular Pathways in In Vitro Models (e.g., plant root growth inhibition in specific species)

The biological activities of cholestane derivatives are not limited to mammalian cells. Research has also explored their effects on plant systems. Certain steroidal compounds, such as brassinosteroids, are known plant hormones that regulate growth and development. nih.gov

Studies have investigated the impact of fused pyrroles in cholestane and norcholestane side chains on plant growth. mdpi.comresearchgate.net While some steroids promote plant growth, others can have inhibitory effects. For example, the application of high concentrations of chitosan, a compound that can interact with plant signaling pathways, has been observed to cause stress and inhibit root growth in Arabidopsis due to the accumulation of auxins. frontiersin.org Conversely, other compounds like beta-cyclocitral (B22417) have been identified as plant hormones that can accelerate root growth in species like tomato and rice. hhmi.org The specific effects of cholestan-23-one on plant cellular pathways remain an area for further investigation, but the diverse activities of related steroidal compounds in plants suggest potential for agricultural applications. nih.govmdpi.comresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Research

Development and Optimization of Chromatography-Mass Spectrometry Protocols (GC-MS, LC-MS/MS) for Cholestan-23-one Detection

The detection of Cholestan-23-one is achievable through both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), each presenting distinct advantages. The selection of the technique often depends on the sample matrix, required sensitivity, and whether analysis of free versus esterified forms is necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a gold standard for the analysis of sterols and oxysterols due to its high chromatographic resolution. nih.gov For the analysis of Cholestan-23-one, a multi-step protocol is generally required. The initial step often involves saponification, an alkaline hydrolysis process used to cleave fatty acid esters from the sterol backbone, thus allowing for the measurement of total sterol content. nih.govresearchgate.net Following saponification and extraction of the unsaponifiable fraction, a crucial derivatization step is necessary to enhance the volatility and thermal stability of the sterol. nih.govresearchgate.net Hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers; for a ketone like Cholestan-23-one, this step would primarily target any other hydroxyl groups on the cholestane (B1235564) skeleton. researchgate.net The presence of the ketone at C-23 does not inhibit the silylation of other hydroxyl groups.

The derivatized sample is then injected into the GC system, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. Electron ionization (EI) is a common ionization technique in GC-MS, which generates characteristic fragmentation patterns that are highly useful for structural identification. d-nb.info For quantification, selected ion monitoring (SIM) is employed, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity. researchgate.net For instance, a study on the sterol profile in brown algae, which proposed a pathway involving a sterone-23-reduction, utilized GC-MS for analysis, underscoring its applicability to C-23 modified sterones. frontiersin.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful and often preferred alternative to GC-MS for sterol analysis. nih.gov It typically requires less extensive sample preparation and can analyze thermally labile and non-volatile compounds without derivatization. nih.gov For Cholestan-23-one, which already possesses a ketone group, derivatization can still be employed to enhance ionization efficiency. Reagents like Girard P, which react with ketone groups to introduce a permanently charged moiety, can dramatically improve detection sensitivity in electrospray ionization (ESI)-MS by over 1000-fold. ohsu.eduacs.org

In a typical LC-MS/MS workflow, the lipid extract is separated using a reversed-phase chromatography column. ohsu.edu The separated analytes are then ionized, commonly using ESI or atmospheric pressure chemical ionization (APCI), and analyzed by a tandem mass spectrometer. researchgate.net Quantification is achieved using multiple reaction monitoring (MRM), a highly specific mode where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.net This precursor-to-product ion transition is unique to the analyte, providing excellent specificity even in complex biological samples. researchgate.net This technique has been successfully applied to quantify other cholestane ketones, such as 7α-hydroxy-4-cholesten-3-one, demonstrating its suitability for Cholestan-23-one. ohsu.edu

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Sample Preparation | Requires saponification (for total sterols) and chemical derivatization (e.g., silylation) to increase volatility. researchgate.net | Simpler preparation; derivatization (e.g., with Girard reagents) is optional but can significantly enhance sensitivity for ketones. ohsu.eduacs.org |

| Separation | High-resolution separation on capillary columns based on volatility. researchgate.net | Separation on reversed-phase or normal-phase columns based on polarity. ohsu.edu |

| Ionization | Typically Electron Ionization (EI), providing detailed fragmentation spectra for structural confirmation. d-nb.info | "Soft" ionization techniques like ESI or APCI, minimizing fragmentation of the parent molecule. researchgate.net |

| Quantification Mode | Selected Ion Monitoring (SIM). researchgate.net | Multiple Reaction Monitoring (MRM). researchgate.net |

| Key Advantage | Excellent chromatographic separation and established, detailed spectral libraries. nih.gov | High throughput, higher sensitivity (especially with derivatization), and suitability for thermally labile compounds. nih.govresearchgate.net |

Application of Isotope Dilution Mass Spectrometry for Precise Quantification

For the most accurate and precise quantification of sterols, isotope dilution mass spectrometry (ID-MS) is considered the definitive or "gold standard" method. nih.govcapes.gov.br This technique overcomes variations in sample extraction efficiency and mitigates matrix effects during ionization, which are common challenges in complex biological samples. ucl.ac.uk

The core principle of ID-MS involves the addition of a known quantity of a stable isotope-labeled analogue of the target analyte (e.g., Cholestan-23-one containing deuterium (B1214612) or carbon-13) as an internal standard at the very beginning of the sample preparation process. capes.gov.br This "spiked" internal standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Because the labeled standard and the native analyte behave identically during extraction, purification, derivatization, and chromatography, any sample loss will affect both equally. ucl.ac.uk

The final quantification is based on the ratio of the mass spectrometric signal from the endogenous analyte to that of the known amount of the added isotopic standard. ucl.ac.uk This ratiometric measurement is inherently more precise than external calibration methods. While a specific isotope-labeled standard for Cholestan-23-one may not be commercially available and would likely require custom synthesis, the methodology has been successfully applied to structurally related compounds. For example, a stable isotope dilution assay using GC-MS was developed for 5β-cholestane-3α,7α,12α,23,25-pentol, a cholestane derivative hydroxylated at the C-23 position. nih.govdntb.gov.ua The development of a similar assay for Cholestan-23-one would follow the same principles, providing a highly accurate method for its quantification in research settings.

Integration into Metabolomics and Lipidomics Platforms for Comprehensive Sterol Profiling

Cholestan-23-one is a sterol lipid, and its analysis is naturally integrated into the broader fields of metabolomics and lipidomics, which aim to comprehensively profile large numbers of small molecules in a biological system. kyushu-u.ac.jpresearchgate.net These "omics" approaches are crucial for discovering new biomarkers and understanding metabolic pathways in a holistic manner. frontiersin.org

Within a lipidomics platform, Cholestan-23-one would be analyzed as part of the sterol lipid class. The analytical workflow typically involves an extraction of total lipids from a sample (e.g., plasma, tissue, or cells) using methods like a Folch (chloroform/methanol) or an MTBE (methyl-tert-butyl ether)/methanol extraction. frontiersin.org The resulting lipid extract is then analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS). mdpi.com

Untargeted lipidomics aims to detect and identify as many lipid species as possible. In this approach, high-resolution mass spectrometers (like Orbitrap or TOF instruments) measure the accurate mass of ions, which allows for the prediction of elemental formulas. tci-thaijo.org Identification of Cholestan-23-one would be based on its accurate mass, its retention time compared to a standard (if available), and its fragmentation pattern (MS/MS spectrum). tci-thaijo.org Targeted lipidomics, conversely, focuses on measuring a predefined list of known lipids with high sensitivity and precision, often using triple quadrupole mass spectrometers in MRM mode. researchgate.net Cholestan-23-one could be included in a targeted panel of oxysterols and related compounds to investigate specific pathways. For instance, metabolomics studies have successfully identified related C-23 modified cholestanes, such as 5b-Cholestane-3a,7a,12a,23S,25-pentol, in human samples, demonstrating the capability of these platforms to analyze compounds of this structural class. tci-thaijo.org

Strategies for Method Validation and Harmonization in Sterol Analysis

The complexity of sterol analysis has led to significant variability in results between different laboratories, highlighting a critical need for rigorous method validation and harmonization. nih.govresearchgate.net Any quantitative method developed for Cholestan-23-one must undergo thorough validation to ensure its reliability and reproducibility.

Method Validation

Method validation establishes the performance characteristics of an analytical procedure. For the analysis of Cholestan-23-one, this would involve assessing several key parameters according to international guidelines:

Specificity and Selectivity: Ensuring the analytical signal corresponds only to Cholestan-23-one and is free from interference from other matrix components. researchgate.net

Linearity and Range: Demonstrating a direct, proportional relationship between the instrument response and the concentration of the analyte over a defined range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.net

Precision: Assessing the closeness of agreement between repeated measurements, expressed as intra-day (within the same day) and inter-day (between different days) repeatability. researchgate.net

Accuracy: Measuring the closeness of the determined value to the true value, often assessed through recovery studies in spiked samples. researchgate.net

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | researchgate.net |

| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | researchgate.net |

| Intra-day Precision (%RSD) | < 10% | researchgate.net |

| Inter-day Precision (%RSD) | < 15% | researchgate.net |

| Accuracy (Recovery %) | 85 - 115% | researchgate.net |

Harmonization

Environmental and Paleontological Biomarker Applications

Cholestane (B1235564) Derivatives as Diagenetic Products of Sterols in Geochemical Records

Cholestane and its derivatives are saturated steroidal hydrocarbons found in ancient sediments and petroleum. They are the diagenetic products of sterols, which are a class of lipids primarily produced by eukaryotes. The most common precursor to cholestane is cholesterol, a sterol abundant in animals, making cholestane a key biomarker for tracing the presence of ancient animal life. The presence of cholestane in the rock record is often interpreted as an indicator of metazoan activity and the existence of at least trace amounts of molecular oxygen in the paleoenvironment, as oxygen is required for cholesterol biosynthesis.

The transformation of cholesterol into cholestane is a complex process that occurs over geological timescales, involving several intermediate steps. This process, known as diagenesis, includes the microbial and chemical alteration of organic matter after its initial deposition. A critical part of this transformation is the conversion of sterols into sterenes and subsequently into their fully saturated counterparts, steranes (such as cholestane). This conversion is understood to proceed through steroidal ketone intermediates, often referred to as stanones. For instance, the well-documented diagenetic pathway of cholesterol involves its transformation into cholestan-3-one (B8813596), which is then further reduced to cholestane. While cholestan-3-one is a recognized intermediate, the formation of other positional isomers of cholestanones, such as Cholestan-23-one, is theoretically plausible depending on the initial biological precursor and the specific diagenetic conditions.

The stability of the sterane carbon skeleton allows these molecules to be preserved for hundreds of millions of years, providing a durable record of past life. The distribution and abundance of different sterane derivatives can offer insights into the types of organisms present in ancient ecosystems and the environmental conditions that prevailed during their deposition and burial.

Application of Cholestan-23-one as a Biomarker for Reconstructing Past Biological Activity and Environmental Conditions

While cholestane and its C-3 ketone derivative are established biomarkers, the specific application of Cholestan-23-one is not yet documented in extensive research. However, based on the principles of biomarker geochemistry, its presence in geological samples could theoretically provide valuable information. The formation of a ketone at the C-23 position would likely originate from a biological precursor sterol with a functional group, such as a hydroxyl group, at or near this position in the side chain. The oxidation of this functional group during early diagenesis would lead to the formation of Cholestan-23-one.

The specificity of the biological precursor is key to the utility of any biomarker. If a specific group of organisms is known to produce sterols with a C-23 functionality, then Cholestan-23-one could serve as a unique marker for that group. For example, certain marine organisms are known to produce a variety of sterols with modified side chains. If a precursor to Cholestan-23-one were identified in a particular species or group of species, its diagenetic product could be used to trace the presence and abundance of these organisms in the geological past. This, in turn, could be used to infer paleoenvironmental conditions, such as water temperature, salinity, or nutrient levels, that were favorable for these organisms.

Currently, the lack of studies identifying Cholestan-23-one in sediment or petroleum samples means its application as a biomarker remains hypothetical. Future research, enabled by advancements in analytical techniques, may yet uncover the presence of this and other rare steroidal ketones, opening new avenues for paleoenvironmental reconstruction.

Analytical Considerations for Isolating and Identifying Cholestan-23-one in Complex Geological Samples

The isolation and identification of specific steroidal ketones like Cholestan-23-one from complex geological matrices such as sediments and petroleum require sophisticated analytical techniques. The general workflow involves extraction, separation, and identification.

Extraction and Fractionation: The first step is the solvent extraction of the total lipid content from the rock or sediment sample. This is typically followed by a fractionation step to separate the complex mixture into different compound classes. Open column chromatography using silica (B1680970) gel and alumina (B75360) is a common method for this purpose, yielding fractions containing aliphatic hydrocarbons, aromatic hydrocarbons, and more polar compounds like alcohols and ketones.

Table 8.1: Chromatographic Separation of Steroidal Compounds

| Fraction | Eluting Solvent | Compound Class |

|---|---|---|

| F1 | Hexane | Aliphatic Hydrocarbons (including steranes) |

| F2 | Hexane/Dichloromethane | Aromatic Hydrocarbons |

Identification and Quantification: The identification of individual compounds within these fractions is primarily achieved using gas chromatography-mass spectrometry (GC-MS). The gas chromatograph separates the compounds based on their boiling points and interaction with the chromatographic column, while the mass spectrometer fragments the molecules and provides a characteristic mass spectrum, or "fingerprint," for each compound.

For a definitive identification of Cholestan-23-one, its mass spectrum would need to be compared to that of an authentic analytical standard. As no standard mass spectrum for Cholestan-23-one is readily available in public databases, its identification would currently be tentative, based on the interpretation of its fragmentation pattern and comparison with the spectra of other known cholestanones. The synthesis of a Cholestan-23-one standard would be a crucial step to enable its unambiguous identification and quantification in natural samples.

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is another powerful technique for the analysis of steroids. LC-MS is well-suited for the analysis of more polar and thermally labile compounds and can be used to analyze steroidal ketones directly, sometimes without the need for derivatization that is often required for GC-MS analysis.

Table 8.2: Key Analytical Techniques for Steroidal Ketone Analysis

| Technique | Purpose | Key Considerations |

|---|---|---|

| Soxhlet Extraction | Extraction of total lipids from solid samples. | Choice of solvent is critical to ensure efficient extraction. |

| Column Chromatography | Fractionation of the lipid extract into different compound classes. | The polarity of the eluting solvents determines the separation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of individual compounds. | Requires volatile and thermally stable compounds (derivatization may be necessary). Comparison with an analytical standard is needed for positive identification. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation and analysis of a wide range of compounds, including those that are not suitable for GC-MS. | Offers high sensitivity and selectivity. |

The successful application of Cholestan-23-one as a biomarker is contingent on the development of robust analytical methods for its routine detection and quantification in complex geological samples.

Future Research Trajectories for Cholestan 23 One Chemistry and Biology

Advancements in Asymmetric Synthesis and Stereocontrol for Complex Cholestan-23-one Derivatives

The biological activity of steroidal compounds is intrinsically linked to their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is paramount. Future research in the chemical synthesis of Cholestan-23-one derivatives should prioritize the development of novel asymmetric and stereocontrolled methodologies.

Drawing inspiration from established strategies for other cholestane (B1235564) derivatives, researchers can explore several promising avenues. For instance, the use of chiral auxiliaries, which temporarily attach to a substrate to direct a stereoselective reaction, has proven effective in the synthesis of various chiral molecules, including steroids. du.ac.in Similarly, catalyst-controlled reactions, employing chiral metal complexes or organocatalysts, offer a powerful tool for achieving high enantiomeric and diastereomeric purity. shibaura-it.ac.jpjchemlett.com The application of palladium-catalyzed asymmetric allylic substitution reactions, which have been successfully used in the stereocontrolled synthesis of other steroid side chains, could be adapted for the elaboration of the Cholestan-23-one scaffold. acs.org

Furthermore, biocatalysis, utilizing enzymes such as hydrolases and transaminases, presents an environmentally friendly and highly selective alternative to traditional chemical methods. researchgate.net The stereoselective reduction of a ketone at the C-23 position, for example, could be achieved using engineered ketoreductases to yield specific stereoisomers. A new route for the preparation of a 22,23-dioxocholestane side chain from diosgenin (B1670711) has been reported, which involves a stereoselective reduction using NaBH4, demonstrating the potential for controlled synthesis in this region of the cholestane molecule. researchgate.net

Future efforts should aim to develop a diverse toolbox of synthetic methods that not only provide access to Cholestan-23-one itself but also enable the generation of a library of complex derivatives with varied stereochemistry at the C-23 position and other chiral centers. This will be crucial for systematically investigating the structure-activity relationships of this class of compounds.

Table 1: Potential Strategies for Asymmetric Synthesis of Cholestan-23-one Derivatives

| Synthetic Strategy | Description | Potential Application for Cholestan-23-one |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. du.ac.in | An auxiliary could be attached to a precursor of Cholestan-23-one to control the stereochemistry of modifications to the side chain. |

| Chiral Catalysts | Chiral metal complexes or small organic molecules are used to catalyze a reaction, favoring the formation of one enantiomer over the other. shibaura-it.ac.jpjchemlett.com | A chiral catalyst could be employed for the asymmetric reduction of a precursor ketone to introduce a hydroxyl group with a specific stereochemistry at C-23. |

| Biocatalysis | Enzymes are used to carry out stereoselective transformations. researchgate.net | Ketoreductases could be used for the stereospecific reduction of a C-23 ketone, while lipases could be used for the resolution of racemic mixtures of Cholestan-23-one derivatives. |

| Substrate Control | The inherent stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. | The existing stereocenters in the cholestane core can be exploited to influence the stereochemistry of reactions at the C-23 position. |

Identification and Characterization of Novel Enzymes and Pathways Related to Cholestan-23-one Metabolism

The metabolic fate of a sterol is a key determinant of its biological function. While the metabolic pathways of cholesterol and major bile acids are well-documented, the enzymes and pathways involved in the metabolism of Cholestan-23-one remain largely unknown. smpdb.cadiva-portal.org A significant future research direction will be the identification and characterization of the enzymatic machinery responsible for the biosynthesis and catabolism of Cholestan-23-one.

It is plausible that enzymes from known steroid metabolic pathways, such as the cytochrome P450 (CYP) superfamily, hydroxysteroid dehydrogenases (HSDs), and reductases, play a role in the metabolism of Cholestan-23-one. diva-portal.orgsmolecule.comnih.gov For example, specific CYP enzymes are known to hydroxylate the steroid skeleton at various positions, and HSDs catalyze the interconversion of hydroxyl and keto groups. diva-portal.orgsmolecule.com Research efforts could focus on screening a panel of these enzymes for activity towards Cholestan-23-one and its potential precursors.

The biosynthesis of bile acids from cholesterol involves a series of enzymatic reactions that modify the steroid nucleus and side chain. smpdb.ca One of the initial steps is the conversion of cholesterol to 7α-hydroxycholesterol, which is then metabolized to 7α-hydroxy-cholestene-3-one and subsequently to 7α-hydroxy-5β-cholestan-3-one. smpdb.ca It is conceivable that a similar pathway, perhaps involving a C-23 hydroxylase, could lead to the formation of Cholestan-23-one. A novel pathway for the biosynthesis of cholestanol (B8816890) involving 7α-hydroxylated intermediates has been proposed, highlighting that our understanding of steroid metabolism is still evolving. nih.gov

Future studies should employ a combination of in vitro enzymatic assays with purified enzymes, cell-based models, and in vivo studies in model organisms to trace the metabolic conversions of Cholestan-23-one. Metabolomic approaches, comparing the sterol profiles of cells or tissues treated with Cholestan-23-one to untreated controls, could reveal novel metabolites and provide clues about the operative metabolic pathways.

Table 2: Key Enzyme Families in Steroid Metabolism and Their Potential Role in Cholestan-23-one Metabolism

| Enzyme Family | General Function in Steroid Metabolism | Potential Role in Cholestan-23-one Metabolism |

| Cytochrome P450 (CYP) Enzymes | Catalyze a wide range of oxidative reactions, including hydroxylations, which are crucial for the synthesis and degradation of steroids. diva-portal.orgnih.gov | A specific CYP enzyme may be responsible for the introduction of the ketone or a precursor hydroxyl group at the C-23 position of the cholestane side chain. |

| Hydroxysteroid Dehydrogenases (HSDs) | Catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus and side chain. smolecule.com | An HSD could be involved in the conversion of a 23-hydroxy-cholestane to Cholestan-23-one, or vice versa. |

| Reductases | Catalyze the reduction of double bonds in the steroid nucleus and side chain. | A reductase might be involved in the saturation of the cholestane side chain during the biosynthesis of Cholestan-23-one from a precursor with an unsaturated side chain. |

| Acyl-CoA Oxidases | Involved in the β-oxidation of the steroid side chain during bile acid synthesis. smpdb.ca | If Cholestan-23-one is a catabolic product, acyl-CoA oxidases could be involved in the shortening of its side chain. |

Deeper Mechanistic Elucidation of Cholestan-23-one's Interactions with Cellular Systems at the Molecular Level

Understanding how Cholestan-23-one interacts with cellular components at the molecular level is crucial to unraveling its biological function. Future research should focus on identifying the direct molecular targets of Cholestan-23-one and elucidating the downstream consequences of these interactions.

One key area of investigation is the interaction of Cholestan-23-one with cellular membranes. Cholesterol is a critical component of cell membranes, influencing their fluidity, permeability, and the function of membrane-associated proteins. acs.org It is possible that Cholestan-23-one can insert into lipid bilayers and modulate their physical properties. Studies on related compounds, such as 4-cholesten-3-one (B1668897), have shown that they can replace membrane cholesterol and disrupt membrane rafts, which are specialized membrane microdomains involved in cell signaling. nih.gov Future research could use biophysical techniques, such as fluorescence spectroscopy and atomic force microscopy, to study the effects of Cholestan-23-one on model membrane systems.

Another important avenue is the investigation of Cholestan-23-one as a potential ligand for nuclear receptors. Many steroids and their metabolites exert their biological effects by binding to and activating nuclear receptors, which are transcription factors that regulate gene expression. nih.gov For example, certain oxysterols are known to be ligands for the liver X receptors (LXRs), which play a key role in cholesterol homeostasis and inflammation. nih.gov Docking studies and in vitro binding assays could be employed to screen a panel of nuclear receptors for their ability to bind Cholestan-23-one.

Furthermore, the interaction of Cholestan-23-one with intracellular proteins, such as those involved in lipid transport and metabolism, should be explored. For instance, the NPC2 protein, which is involved in intracellular cholesterol trafficking, has been shown to bind a range of cholesterol-related molecules. ebi.ac.uk Identifying the protein binding partners of Cholestan-23-one will provide valuable insights into its cellular transport and mechanism of action.

Exploration of Undiscovered Biological Roles in Diverse Model Organisms

The biological roles of many cholestane derivatives are still being uncovered. While some are known to be intermediates in metabolic pathways, others have been shown to possess distinct biological activities, including effects on cell proliferation and apoptosis. caymanchem.com A critical future research direction is to explore the potential biological functions of Cholestan-23-one in a variety of model organisms.

Initial studies could involve treating cultured cells from different tissues and organisms with Cholestan-23-one and observing its effects on cell viability, proliferation, and gene expression. For example, 5β-cholestan-3-one has been shown to induce apoptosis in gallbladder epithelial cells. caymanchem.com It would be interesting to investigate whether Cholestan-23-one exhibits similar pro-apoptotic or other cytotoxic activities, which could have implications for cancer research.

In vivo studies in model organisms such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and zebrafish (Danio rerio) would be invaluable for understanding the physiological roles of Cholestan-23-one in a whole-organism context. researchgate.net These organisms offer the advantages of short life cycles, genetic tractability, and well-characterized developmental and metabolic pathways. Feeding experiments with Cholestan-23-one in C. elegans, for instance, could provide insights into its metabolism and its effects on development, reproduction, and lifespan. researchgate.net

Furthermore, the presence of cholestane and its derivatives has been used as a biomarker to study evolutionary relationships between ancient and modern organisms. wikipedia.orgebi.ac.uk Investigating the presence and distribution of Cholestan-23-one in different species, from marine organisms to mammals, could reveal novel biological roles and provide insights into the evolution of steroid metabolism. researchgate.net The gut microbiota is known to produce a variety of cholesterol metabolites, and it is possible that Cholestan-23-one is a product of microbial metabolism with signaling functions in the host. caymanchem.com

The exploration of Cholestan-23-one's biological roles in diverse model systems, from single cells to whole organisms, holds the promise of uncovering novel physiological functions and potentially identifying new therapeutic targets for human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.